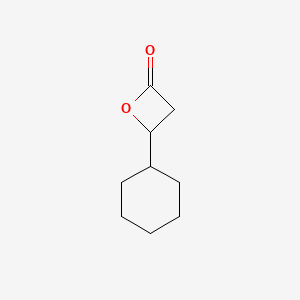

2-Oxetanone, 4-cyclohexyl-

Description

BenchChem offers high-quality 2-Oxetanone, 4-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxetanone, 4-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

132835-55-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-cyclohexyloxetan-2-one |

InChI |

InChI=1S/C9H14O2/c10-9-6-8(11-9)7-4-2-1-3-5-7/h7-8H,1-6H2 |

InChI Key |

YYBSHPWHDZVUPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Cyclohexyl-2-oxetanone: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyclohexyl-2-oxetanone is a heterocyclic organic compound belonging to the β-lactone class. Its structure consists of a four-membered oxetanone ring substituted with a cyclohexyl group at the 4-position. The strained four-membered ring imparts significant reactivity to this class of molecules, making them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 4-cyclohexyl-2-oxetanone, with a focus on data relevant to researchers in the fields of chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative, information from closely related 4-alkyl-2-oxetanones is included to provide a representative understanding.

Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₄O₂ | Calculated |

| Molecular Weight | 154.21 g/mol | [1] |

| Melting Point | N/A | Data not available |

| Boiling Point | N/A | Data not available |

| Solubility | N/A | Expected to be soluble in common organic solvents. |

| Appearance | N/A | Likely a colorless liquid or low-melting solid at room temperature. |

| CAS Number | 159832-06-1 | [1] |

Synthesis

The primary route for the synthesis of 4-substituted-2-oxetanones is the [2+2] cycloaddition of a ketene with an aldehyde. In the case of 4-cyclohexyl-2-oxetanone, this involves the reaction of ketene with cyclohexanecarbaldehyde. Enantioselective synthesis can be achieved using chiral catalysts.

Representative Experimental Protocol: Enantioselective Synthesis of 4-Alkyl-2-oxetanones

The following is a general procedure based on the synthesis of optically active 4-substituted β-lactones. Specific optimization for the synthesis of 4-cyclohexyl-2-oxetanone would be required.

Materials:

-

Cyclohexanecarbaldehyde

-

Ketene (generated in situ or as a solution)

-

Chiral Lewis acid catalyst (e.g., chiral aluminum or boron complexes)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of the chiral Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere.

-

The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

-

Cyclohexanecarbaldehyde is added dropwise to the catalyst solution.

-

A solution of ketene is then slowly added to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred for several hours until completion, monitored by a suitable technique (e.g., TLC or GC).

-

The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-cyclohexyl-2-oxetanone.

Spectroscopic Characterization

Specific spectroscopic data for 4-cyclohexyl-2-oxetanone is not available in public spectral databases. However, the expected characteristic signals are outlined below based on the analysis of analogous compounds.

¹H NMR:

-

CH proton at C4: A multiplet in the region of δ 4.0-5.0 ppm, coupled to the protons on the cyclohexyl ring and the C3 protons of the oxetanone ring.

-

CH₂ protons at C3: Two diastereotopic protons appearing as multiplets in the region of δ 2.5-3.5 ppm.

-

Cyclohexyl protons: A series of complex multiplets in the upfield region of δ 1.0-2.0 ppm.

¹³C NMR:

-

Carbonyl carbon (C2): A signal in the downfield region, typically around δ 170-180 ppm.

-

CH carbon at C4: A signal around δ 70-80 ppm.

-

CH₂ carbon at C3: A signal around δ 40-50 ppm.

-

Cyclohexyl carbons: Signals in the upfield region of δ 25-40 ppm.

Infrared (IR) Spectroscopy:

-

A strong characteristic carbonyl (C=O) stretching band for a strained lactone is expected in the region of 1820-1850 cm⁻¹.

-

C-O stretching bands would appear in the fingerprint region.

-

C-H stretching bands for the cyclohexyl and oxetanone rings would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 154.

-

Fragmentation patterns would likely involve the loss of CO₂ (m/z = 110) and fragmentation of the cyclohexyl ring.

Reactivity

The reactivity of 4-cyclohexyl-2-oxetanone is dominated by the high ring strain of the β-lactone ring, making it susceptible to nucleophilic attack and ring-opening reactions.

Hydrolysis

β-Lactones undergo hydrolysis to form the corresponding β-hydroxy carboxylic acid. This reaction can be catalyzed by acid or base. The hydrolysis of 4-cyclohexyl-2-oxetanone would yield 3-cyclohexyl-3-hydroxypropanoic acid.

Nucleophilic Ring-Opening

A wide range of nucleophiles can open the β-lactone ring. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

-

Attack at the carbonyl carbon (Acyl-oxygen cleavage): This is the more common pathway for most nucleophiles, leading to the formation of a β-substituted propionic acid derivative.

-

Attack at the β-carbon (Alkyl-oxygen cleavage): This pathway is favored by certain hard nucleophiles and under specific catalytic conditions.

Ring-Opening Polymerization (ROP)

4-Alkyl-2-oxetanones can undergo ring-opening polymerization to produce polyesters. This polymerization can be initiated by various catalysts, including anionic, cationic, and coordination-insertion type initiators. The resulting polymer from 4-cyclohexyl-2-oxetanone would be poly(3-hydroxy-3-cyclohexylpropionate), a potentially biodegradable polyester with properties influenced by the bulky cyclohexyl side group.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or involvement in any signaling pathways of 4-cyclohexyl-2-oxetanone. However, the β-lactone structural motif is present in a number of natural products with potent biological activities, including antimicrobial and anticancer properties.[2][3] The high reactivity of the β-lactone ring allows these molecules to act as covalent inhibitors of enzymes. Further research would be necessary to explore the potential biological effects of 4-cyclohexyl-2-oxetanone.

Conclusion

4-cyclohexyl-2-oxetanone is a molecule of interest due to its reactive β-lactone core. While specific experimental data for this compound are scarce, its chemical properties and reactivity can be largely inferred from the well-established chemistry of 4-substituted-2-oxetanones. Its synthesis is achievable through [2+2] cycloaddition, and its reactivity is dominated by nucleophilic ring-opening reactions. The potential for this molecule as a monomer for novel polyesters or as a scaffold in medicinal chemistry warrants further investigation to fully characterize its properties and explore its applications. Researchers are encouraged to consult primary literature for detailed experimental procedures and to perform thorough characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Oxetanone, 4-cyclohexyl- (CAS 159832-06-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 2-Oxetanone, 4-cyclohexyl- (CAS 159832-06-1), a β-lactone of interest in organic synthesis and potentially in medicinal chemistry. Due to a notable absence of experimentally determined physical data in publicly accessible literature and databases, this document provides a framework for its characterization. It outlines standardized experimental protocols for determining key physical properties and presents a logical workflow for such a characterization process. This guide is intended to equip researchers with the necessary methodologies to elucidate the physicochemical profile of this and other novel compounds.

Compound Identification

While specific experimental data is limited, the fundamental molecular properties of 2-Oxetanone, 4-cyclohexyl- have been established.

| Property | Value | Source |

| CAS Number | 159832-06-1 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Canonical SMILES | C1CC(CCC1)C2CC(=O)O2 | N/A |

| InChI Key | N/A | N/A |

Note: Properties such as melting point, boiling point, density, and solubility are frequently listed as "Not Available" in chemical databases, underscoring the need for experimental determination.[1]

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standardized workflow for the determination of the physical properties of a novel or uncharacterized solid organic compound like 2-Oxetanone, 4-cyclohexyl-.

Caption: A logical workflow for the characterization of a chemical compound.

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies that can be employed to determine the key physical properties of 2-Oxetanone, 4-cyclohexyl-.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if necessary to powder the sample)

Procedure:

-

Sample Preparation: Ensure the sample of 2-Oxetanone, 4-cyclohexyl- is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate initially. As the temperature approaches the expected melting point (if a theoretical estimate is available), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

Reporting: The melting point is reported as a temperature range from the onset to the completion of melting.

Boiling Point Determination (Microscale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, a micro boiling point determination is appropriate.

Apparatus:

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Rubber band or wire to attach the test tube and thermometer

Procedure:

-

Sample Preparation: Place a few drops of liquid 2-Oxetanone, 4-cyclohexyl- into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, air will bubble out of the capillary tube. Continue heating until a steady stream of bubbles emerges.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume. The pycnometer method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a precisely fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Syringe or pipette

Procedure:

-

Mass of Empty Pycnometer: Clean and thoroughly dry the pycnometer. Weigh it on the analytical balance (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water and place it in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium. The water level should be adjusted to the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with 2-Oxetanone, 4-cyclohexyl-, bring it to the same constant temperature, adjust the level, dry the exterior, and weigh it (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

-

Solubility Profiling

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative solubility profile is determined by testing the compound's solubility in a range of common laboratory solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or droppers

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

-

Sample Preparation: Add a small, measured amount of 2-Oxetanone, 4-cyclohexyl- (e.g., 10 mg) to a series of labeled test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a single solvent (e.g., 1 mL).

-

Mixing: Agitate each tube vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

Reporting: Report the qualitative solubility in each of the tested solvents. For quantitative analysis, a concentration series would be prepared and analyzed using a technique like HPLC or UV-Vis spectroscopy.

Conclusion

References

An In-Depth Technical Guide to the Stereochemistry and Chirality of 4-Cyclohexyl-2-Oxetanone

An in-depth technical guide on the stereochemistry and chirality of 4-cyclohexyl-2-oxetanone is provided below.

Introduction

4-Cyclohexyl-2-oxetanone is a chiral molecule belonging to the β-lactone family of four-membered cyclic esters. The presence of a stereocenter at the C4 position, which is substituted with a cyclohexyl group, gives rise to a pair of enantiomers: (R)-4-cyclohexyl-2-oxetanone and (S)-4-cyclohexyl-2-oxetanone. The strained four-membered ring makes β-lactones valuable synthetic intermediates and imparts them with significant biological activity. In drug development, it is crucial to study enantiomers separately, as they often exhibit different pharmacological and toxicological profiles. This guide outlines the key stereochemical aspects, enantioselective synthesis strategies, and analytical considerations for 4-cyclohexyl-2-oxetanone.

Enantioselective Synthesis Strategies

The primary challenge in working with chiral molecules is the development of methods to obtain single enantiomers. The two most common strategies are direct asymmetric synthesis and the resolution of a racemic mixture.

The most direct route to enantiomerically enriched β-lactones is the catalytic asymmetric [2+2] cycloaddition of a ketene with an aldehyde. For the synthesis of 4-cyclohexyl-2-oxetanone, this involves the reaction between ketene and cyclohexanecarboxaldehyde in the presence of a chiral catalyst. Chiral Lewis acids and N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for this transformation.[1][2]

Caption: Workflow for Enantioselective Synthesis.

Generalized Experimental Protocol: Asymmetric [2+2] Cycloaddition

-

A flame-dried reaction flask is charged with the chiral catalyst (e.g., an aluminum bissulfonamide complex, 10 mol%) and placed under an inert argon atmosphere.

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) is added, and the solution is cooled to the optimal temperature (e.g., -78 °C).

-

Freshly distilled cyclohexanecarboxaldehyde (1.0 equivalent) is added dropwise to the catalyst solution.

-

A solution of ketene (generated in situ or from a cylinder, 1.2 equivalents) in the same anhydrous solvent is added slowly over 1-2 hours.

-

The reaction is stirred at -78 °C for an additional 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3x).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the 4-cyclohexyl-2-oxetanone.

-

The enantiomeric excess (ee) is determined by analysis on a chiral HPLC column.

Kinetic resolution is a robust method for separating a racemic mixture. It relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers. Lipases are widely used biocatalysts for the resolution of alcohols and esters due to their high enantioselectivity, mild reaction conditions, and commercial availability.[1] This process can be applied to a racemic precursor, such as a 3-hydroxy-3-cyclohexylpropanoate ester, which can then be cyclized to the desired β-lactone.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Generalized Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic ethyl 3-hydroxy-3-cyclohexylpropanoate (1.0 equivalent) in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 3.0 equivalents).

-

Add an immobilized lipase (e.g., Novozym 435, 20% by weight of the substrate).

-

Stir the suspension at a constant temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine both conversion and the ee of the substrate and product.

-

Stop the reaction at or near 50% conversion by filtering off the enzyme.

-

Wash the enzyme with fresh solvent and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acylated product by flash column chromatography.

-

Independently cyclize each enantiomerically enriched precursor to the corresponding (R)- or (S)-4-cyclohexyl-2-oxetanone.

Quantitative Data

The following tables present representative data expected from the synthesis and analysis of 4-cyclohexyl-2-oxetanone enantiomers.

Table 1: Representative Data for Enantioselective Synthesis

| Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| Al-(R)-bissulfonamide | Cyclohexanecarboxaldehyde | CH₂Cl₂ | -78 | 82 | 94 | (R) |

| Chiral NHC | Cyclohexanecarboxaldehyde | Toluene | -20 | 75 | 91 | (S) |

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution

| Lipase | Substrate | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) |

|---|---|---|---|---|---|

| Novozym 435 | Racemic Precursor | Vinyl Acetate | 50.5 | >99 | 98 |

| Amano Lipase PS | Racemic Precursor | Isopropenyl Acetate | 49.8 | 98 | >99 |

Table 3: Representative Analytical Data for 4-Cyclohexyl-2-oxetanone Enantiomers

| Compound | Formula | MW | Specific Rotation [α]D²⁰ (c 1.0, CHCl₃) |

|---|---|---|---|

| (R)-4-cyclohexyl-2-oxetanone | C₉H₁₄O₂ | 154.21 | Positive (+) value |

| (S)-4-cyclohexyl-2-oxetanone | C₉H₁₄O₂ | 154.21 | Negative (-) value |

Note: The exact specific rotation values must be determined experimentally.

Biological Activity Context

While no specific biological activity data for the enantiomers of 4-cyclohexyl-2-oxetanone has been identified in public literature, the β-lactone motif is a well-known pharmacophore. It is the core structure in β-lactam antibiotics (e.g., penicillin). Furthermore, various β-lactones are known inhibitors of key enzymes such as serine proteases and fatty acid synthase, making them interesting candidates for antiviral and anticancer drug discovery. Any potential biological activity of 4-cyclohexyl-2-oxetanone would almost certainly be stereospecific, with one enantiomer being significantly more active than the other.

Conclusion

The stereochemistry of 4-cyclohexyl-2-oxetanone is pivotal for its potential application in medicinal chemistry and as a chiral building block. Enantiomerically pure forms can be accessed through established synthetic methodologies such as catalytic asymmetric [2+2] cycloadditions or lipase-catalyzed kinetic resolution. A thorough analytical characterization, including chiral HPLC and polarimetry, is essential to confirm the enantiopurity of the final products. Further investigation into the biological properties of the individual (R) and (S) enantiomers is warranted to explore their full potential in drug development.

References

An In-depth Technical Guide on the Formation of 2-Oxetanone, 4-cyclohexyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2-Oxetanone, 4-cyclohexyl-, a β-lactone of interest in synthetic and medicinal chemistry. The guide details the primary synthetic route, presents relevant quantitative data, outlines a representative experimental protocol, and illustrates the key chemical and biological processes through detailed diagrams.

Core Mechanism: [2+2] Cycloaddition

The principal mechanism for the formation of 2-Oxetanone, 4-cyclohexyl-, is the [2+2] cycloaddition reaction between cyclohexanecarboxaldehyde and ketene.[1] This reaction is a classic example of β-lactone synthesis.[1] Ketenes are highly electrophilic at the central sp-hybridized carbon, making them reactive partners for cycloaddition with aldehydes.[2]

The reaction can proceed thermally, but for enhanced control over stereochemistry and yield, it is often catalyzed.[3] Chiral Lewis acids or Lewis bases are frequently employed to achieve high enantioselectivity, which is crucial for drug development applications.[4] The catalytic cycle typically involves the activation of either the ketene or the aldehyde, facilitating the cycloaddition. For instance, a Lewis base catalyst can react with the ketene to form a chiral enolate intermediate, which then reacts with the aldehyde.[4]

References

- 1. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]

- 2. Formal Cycloaddition of Disubstituted Ketenes with 2-Oxoaldehydes Catalyzed by Chiral N-Heterocyclic Carbenes [organic-chemistry.org]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and comp ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00390H [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-cyclohexyl-β-lactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-lactones are four-membered cyclic esters that serve as important intermediates in organic synthesis and as monomers for biodegradable polymers. Their inherent ring strain makes them susceptible to thermal decomposition, a critical consideration in their synthesis, purification, storage, and application, particularly in drug development where thermal stability is a key parameter. This guide focuses on the predicted thermal stability and degradation profile of 4-cyclohexyl-β-lactone and provides detailed methodologies for its experimental characterization.

The primary thermal degradation pathway for β-lactones is decarboxylation, which results in the formation of an olefin. This reaction is a [2+2] cycloreversion process. The stability of the β-lactone ring and the temperature at which decomposition occurs can be influenced by the nature of the substituents on the ring. For 4-cyclohexyl-β-lactone, the bulky cyclohexyl group is expected to influence the molecule's thermal behavior.

Predicted Thermal Degradation Profile

The thermal decomposition of 4-cyclohexyl-β-lactone is anticipated to proceed via decarboxylation to yield vinylcyclohexane and carbon dioxide. This reaction is typically stereospecific. The mechanism is thought to be a concerted, though highly asynchronous, process that may involve a zwitterionic transition state, depending on the solvent polarity.[1]

Key Predicted Degradation Products:

-

Vinylcyclohexane

-

Carbon Dioxide

Quantitative Thermal Analysis Data

The following tables are provided as templates for the structured presentation of experimental data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for 4-cyclohexyl-β-lactone

| Parameter | Value | Units | Conditions |

| Onset Decomposition Temp. (Tonset) | °C | ||

| 5% Weight Loss Temp. (Td5%) | °C | ||

| 10% Weight Loss Temp. (Td10%) | °C | ||

| 50% Weight Loss Temp. (Td50%) | °C | ||

| Temperature of Max. Decomposition Rate | °C | ||

| Residual Mass @ 600°C | % |

Table 2: Differential Scanning calorimetry (DSC) Data for 4-cyclohexyl-β-lactone

| Parameter | Value | Units | Conditions |

| Melting Point (Tm) | °C | ||

| Enthalpy of Fusion (ΔHf) | J/g | ||

| Glass Transition Temperature (Tg) | °C | ||

| Decomposition Temperature (Td) | °C | ||

| Enthalpy of Decomposition (ΔHd) | J/g |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4-cyclohexyl-β-lactone by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

4-cyclohexyl-β-lactone sample (5-10 mg)

-

High-purity nitrogen or argon gas

-

TGA sample pans (e.g., alumina, platinum)

Procedure:

-

Tare the TGA sample pan.

-

Accurately weigh 5-10 mg of the 4-cyclohexyl-β-lactone sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Initiate the experiment and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of 4-cyclohexyl-β-lactone.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

4-cyclohexyl-β-lactone sample (2-5 mg)

-

High-purity nitrogen or argon gas

-

DSC sample pans and lids (e.g., aluminum)

Procedure:

-

Tare an empty DSC pan with its lid.

-

Accurately weigh 2-5 mg of the 4-cyclohexyl-β-lactone sample into the pan.

-

Hermetically seal the pan to prevent volatilization before decomposition.

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0°C).

-

Ramp the temperature to a point above the expected decomposition temperature (e.g., 300°C) at a heating rate of 10°C/min.

-

-

Initiate the experiment and record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition.

Visualizations

Logical Relationships and Pathways

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Oxetanone, 4-cyclohexyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Oxetanone, 4-cyclohexyl-, a beta-lactone derivative. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common laboratory solvents. Consequently, this document provides a detailed experimental protocol for determining its solubility, intended to empower researchers to generate this critical data. The guide outlines the widely accepted shake-flask method, followed by a quantitative analysis technique. A visual workflow is also provided to illustrate the experimental process.

Introduction

2-Oxetanone, 4-cyclohexyl-, also known as 4-cyclohexyl-β-propiolactone, belongs to the class of beta-lactones, which are four-membered cyclic esters. The physicochemical properties of such molecules, particularly their solubility, are fundamental to their application in various research and development contexts, including synthetic chemistry and drug discovery. Solubility in a range of solvents is a critical parameter that influences reaction conditions, purification strategies, formulation development, and biological assay design.

Predicted Solubility Profile (Qualitative)

Based on its chemical structure, a qualitative prediction of the solubility of 2-Oxetanone, 4-cyclohexyl- can be inferred. The molecule possesses a polar oxetanone ring, which can engage in dipole-dipole interactions, and a nonpolar cyclohexyl group, which contributes to its lipophilicity. This amphiphilic nature suggests that it is likely to be:

-

Sparingly soluble to insoluble in highly polar protic solvents like water .

-

Soluble in polar aprotic solvents such as acetone , ethyl acetate , and dimethyl sulfoxide (DMSO) .

-

Soluble in solvents of intermediate polarity like ethanol , methanol , and dichloromethane .

-

Highly soluble in nonpolar solvents like hexane and chloroform , due to the presence of the cyclohexyl ring.

These predictions, however, must be confirmed through empirical testing.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely used shake-flask method for determining the solubility of a solid compound in various solvents. This method is considered the gold standard for its reliability and simplicity.

3.1. Materials and Equipment

-

2-Oxetanone, 4-cyclohexyl- (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO) of high purity (≥99.5%)

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Solvent: Equilibrate the chosen solvents to the desired experimental temperature (e.g., 25 °C) in the shaker bath.

-

Addition of Solute: Add an excess amount of 2-Oxetanone, 4-cyclohexyl- to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to prevent contamination of the sample with undissolved solute.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV, GC) to determine the concentration of 2-Oxetanone, 4-cyclohexyl-.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

3.3. Data Presentation

As no pre-existing quantitative data was found, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 | ||

| Hexane | 25 | ||

| DMSO | 25 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Oxetanone, 4-cyclohexyl-.

Caption: Workflow for solubility determination of 2-Oxetanone, 4-cyclohexyl-.

Conclusion

While quantitative solubility data for 2-Oxetanone, 4-cyclohexyl- is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The provided experimental protocol, based on the reliable shake-flask method, and the accompanying workflow diagram offer a clear and structured approach to determining the solubility of this compound in a range of common laboratory solvents. The generation and dissemination of this data will be of significant value to the scientific community, particularly those working in synthetic chemistry and drug development.

References

The Enigmatic Potential of Cyclohexyl-Substituted β-Lactones: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – October 25, 2025 – In the intricate world of drug discovery and development, the quest for novel molecular scaffolds with potent biological activities is perpetual. Among the myriad of structures, β-lactones, four-membered cyclic esters, have emerged as a class of compounds with significant therapeutic promise. This technical guide delves into the underexplored subclass of cyclohexyl-substituted β-lactones, providing a comprehensive overview of their potential biological activities, supported by available data, experimental methodologies, and an exploration of their putative mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these unique chemical entities.

Introduction: The β-Lactone Core and the Influence of the Cyclohexyl Moiety

β-Lactones are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The inherent ring strain of the four-membered ring renders the carbonyl group highly susceptible to nucleophilic attack, a key feature in their mechanism of action, often leading to irreversible inhibition of target enzymes. The incorporation of a cyclohexyl group is hypothesized to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target specificity. This guide will explore the current understanding of how this structural modification impacts the biological activity of the β-lactone core.

Key Biological Activities of Cyclohexyl-Substituted β-Lactones

While research specifically focused on cyclohexyl-substituted β-lactones is still emerging, the broader class of β-lactones provides a strong foundation for their potential therapeutic applications. The primary areas of interest include their roles as anticancer agents and enzyme inhibitors.

Anticancer Activity

β-Lactones have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. The lipophilic nature of the cyclohexyl group may enhance the ability of these compounds to traverse cellular membranes, thereby increasing their intracellular concentration and potential efficacy.

Enzyme Inhibition

A prominent and well-documented activity of β-lactones is their ability to inhibit various enzymes, particularly serine hydrolases. This inhibition is typically irreversible and occurs through the acylation of the active site serine residue by the β-lactone ring.

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the management of obesity. Orlistat, a potent pancreatic lipase inhibitor, is a saturated derivative of lipstatin and features a structure that, while more complex, shares similarities with substituted β-lactones. The β-lactone ring is crucial for its inhibitory activity. It is plausible that simpler cyclohexyl-substituted β-lactones could also exhibit inhibitory activity against pancreatic lipase.

Fatty acid synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids. It is overexpressed in many cancer types and is considered a promising target for anticancer therapy. Certain β-lactones have been identified as potent inhibitors of the thioesterase domain of FAS. The cyclohexyl moiety could potentially enhance the binding affinity of these inhibitors to the enzyme's active site.

Quantitative Data on Biological Activities

A comprehensive search of the current scientific literature did not yield a consolidated table of quantitative data (e.g., IC50 values) specifically for a series of cyclohexyl-substituted β-lactones. This highlights a significant gap in the existing research and underscores the novelty of this particular chemical space. The data available is often for more complex structures or for β-lactones with different substitution patterns.

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of cyclohexyl-substituted β-lactones.

Synthesis of 4-Cyclohexyl-β-Lactones

A general method for the synthesis of β-lactones involves the [2+2] cycloaddition of a ketene with an aldehyde. For the synthesis of a 4-cyclohexyl-β-lactone, cyclohexanecarboxaldehyde would serve as a key starting material.

General Procedure for the Synthesis of 4-Cyclohexyl-2-Oxetanone:

-

Preparation of the Ketene Precursor: To a solution of an appropriate acyl chloride (e.g., acetyl chloride) in an anhydrous, aprotic solvent (e.g., diethyl ether or dichloromethane) at -78°C under an inert atmosphere (e.g., argon or nitrogen), a non-nucleophilic base (e.g., triethylamine) is added dropwise.

-

In Situ Generation of Ketene: The reaction mixture is allowed to warm to room temperature, leading to the in situ formation of the ketene.

-

Cycloaddition Reaction: The solution containing the ketene is cooled to 0°C, and a solution of cyclohexanecarboxaldehyde in the same solvent is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-cyclohexyl-2-oxetanone.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized for specific substrates.

Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the cyclohexyl-substituted β-lactone in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of a substrate by pancreatic lipase.

Porcine Pancreatic Lipase (PPL) Inhibition Assay Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0). Prepare a substrate solution of p-nitrophenyl butyrate (p-NPB) in the same buffer.

-

Inhibitor Preparation: Dissolve the cyclohexyl-substituted β-lactone in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Procedure: In a 96-well plate, add the lipase solution, the inhibitor solution at various concentrations, and pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Add the substrate solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by cyclohexyl-substituted β-lactones are yet to be elucidated. However, based on the known mechanisms of other β-lactones and enzyme inhibitors, several putative pathways can be proposed.

Caption: Putative mechanisms of action for cyclohexyl-substituted β-lactones.

Inhibition of FAS by a cyclohexyl-substituted β-lactone would disrupt the production of fatty acids essential for cell membrane formation and the synthesis of signaling molecules, ultimately leading to apoptosis in cancer cells.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-4-Cyclohexyl-2-oxetanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-cyclohexyl-2-oxetanone is a chiral β-lactone, a class of compounds that are valuable intermediates in the synthesis of a variety of biologically active molecules and natural products. Their strained four-membered ring system makes them versatile synthons for further chemical transformations. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-cyclohexyl-2-oxetanone, focusing on the highly efficient and stereoselective [2+2] cycloaddition of a ketene with cyclohexanecarboxaldehyde.

The presented methodology is based on the work of Nelson and coworkers, who developed a cinchona alkaloid-Lewis acid catalyzed system for asymmetric ketene-aldehyde cycloadditions.[1][2] This approach is characterized by its operational simplicity, use of readily available catalysts, and in situ generation of the ketene, providing high yields and excellent enantioselectivities.[1]

Principle of the Method

The core of this synthetic strategy is the asymmetric [2+2] cycloaddition between a ketene, generated in situ from an acyl chloride, and an aldehyde. The enantioselectivity of the reaction is controlled by a chiral catalyst system composed of a cinchona alkaloid derivative and a Lewis acid. For the synthesis of (R)-4-cyclohexyl-2-oxetanone, a pseudoenantiomeric pair of trimethylsilyl-protected quinidine (TMSq) and quinine (TMSQ) are employed as catalysts. TMSq will yield the (R)-enantiomer, while TMSQ produces the (S)-enantiomer.[2] The Lewis acid, in this case, lithium perchlorate (LiClO₄), enhances the reactivity of the aldehyde.

Data Presentation

The following table summarizes the quantitative data for the enantioselective synthesis of 4-cyclohexyl-2-oxetanone based on the described methodology.[2]

| Enantiomer | Catalyst (10 mol%) | Lewis Acid (200 mol%) | Aldehyde | Ketene Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S) | TMSQ | LiClO₄ | Cyclohexanecarboxaldehyde | Acetyl Chloride | CH₂Cl₂/Et₂O | -40 | 85 | 99 |

| (R) | TMSq | LiClO₄ | Cyclohexanecarboxaldehyde | Acetyl Chloride | CH₂Cl₂/Et₂O | -40 | (Predicted ~85) | (Predicted ~99) |

Note: The data for the (R)-enantiomer is predicted based on the reported synthesis of the (S)-enantiomer using the pseudoenantiomeric catalyst.

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (R)-4-cyclohexyl-2-oxetanone.

Materials and Reagents

-

Trimethylsilylquinidine (TMSq) (chiral catalyst)

-

Lithium perchlorate (LiClO₄) (Lewis acid)

-

Cyclohexanecarboxaldehyde (substrate)

-

Acetyl chloride (ketene precursor)

-

N,N-diisopropylethylamine (DIPEA) (base)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Diethyl ether (Et₂O) (solvent)

-

Silica gel for flash chromatography

-

Pentane and Diethyl ether for chromatography elution

Equipment

-

Round-bottom flask

-

Syringe pump

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography setup

-

Chiral Gas Chromatography (GC) column for enantiomeric excess determination

Diagram of the Experimental Workflow

Caption: Experimental workflow for the synthesis of (R)-4-cyclohexyl-2-oxetanone.

Step-by-Step Procedure

-

Catalyst and Lewis Acid Preparation: In a dry round-bottom flask, dissolve TMSq (0.10 mmol, 10 mol%) and LiClO₄ (2.0 mmol, 200 mol%) in diethyl ether (1.0 mL).

-

Solvent Addition and Cooling: Add dichloromethane (2.0 mL) to the mixture and cool the flask to -40 °C using a suitable cooling bath.

-

Reagent Addition: To the cooled solution, sequentially add N,N-diisopropylethylamine (2.5 mmol) and cyclohexanecarboxaldehyde (1.0 mmol).

-

In situ Ketene Generation and Reaction: Prepare a solution of acetyl chloride (2.0 mmol) in dichloromethane (0.5 mL). Add this solution to the reaction mixture over a period of 1-4 hours using a syringe pump.

-

Reaction Progression: Stir the reaction mixture at -40 °C for 7-16 hours.

-

Work-up and Quenching: Quench the reaction at -40 °C by adding diethyl ether (10 mL).

-

Filtration: Filter the resulting mixture through a pad of silica gel, eluting with additional diethyl ether (3 x 20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography on silica gel using a mixture of pentane and diethyl ether (e.g., 15% diethyl ether in pentane) as the eluent to obtain (R)-4-cyclohexyl-2-oxetanone as a colorless crystalline solid.[2]

-

Analysis: Determine the enantiomeric excess of the product by chiral gas chromatography.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key interactions and transformations in the catalytic cycle.

Caption: Catalytic cycle for the enantioselective synthesis.

Conclusion

The described protocol provides a reliable and highly enantioselective method for the synthesis of (R)-4-cyclohexyl-2-oxetanone. The use of a cinchona alkaloid-derived catalyst in conjunction with a Lewis acid allows for excellent stereocontrol in the key [2+2] cycloaddition step. This methodology is well-suited for researchers in academia and industry who require access to chiral β-lactones for the development of new pharmaceuticals and other fine chemicals. The operational simplicity and high efficiency of this procedure make it an attractive option for both small-scale and larger-scale syntheses.

References

Application Notes and Protocols: Asymmetric [2+2] Cycloaddition for β-Lactone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactones are a class of strained four-membered cyclic esters that serve as versatile synthetic intermediates and are integral components of numerous biologically active natural products and pharmaceuticals. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, making them valuable building blocks in organic synthesis. The catalytic, asymmetric [2+2] cycloaddition of a ketene or ketene equivalent with an aldehyde or ketone is one of the most powerful and atom-economical methods for the enantioselective synthesis of β-lactones. This document provides detailed application notes and protocols for several key catalytic systems employed in this transformation.

N-Heterocyclic Carbene (NHC) Catalyzed [2+2] Cycloaddition

Chiral N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the formal [2+2] cycloaddition of ketenes with carbonyl compounds. The reaction typically proceeds through the formation of a zwitterionic enolate intermediate, which then undergoes cyclization to afford the β-lactone.

Data Presentation

| Entry | Ketene | Aldehyde/Ketone | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |

| 1 | Diphenylketene | 4-Nitrobenzaldehyde | NHC-1 (20) | 93 | - | >99 | [1] |

| 2 | Phenylmethylketene | Benzaldehyde | NHC-2 (10) | 85 | >20:1 | 98 | [2] |

| 3 | Ethylphenylketene | 2-Naphthaldehyde | NHC-1 (20) | 88 | - | 96 | [1] |

| 4 | Racemic α-aryl-β-keto ester | Propanal | NHC-2 (10) | 88 | 10:1 | 99 | [2] |

Catalyst structures are provided in the experimental protocols section. dr = diastereomeric ratio; ee = enantiomeric excess.

Experimental Protocol: General Procedure for NHC-Catalyzed Asymmetric [2+2] Cycloaddition

Materials:

-

Chiral imidazolium salt (NHC precursor, e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

-

Base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

-

Ketene (e.g., diphenylketene) or ketene precursor

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Anhydrous solvent (e.g., Toluene, THF, or Et2O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral imidazolium salt (0.02 mmol, 20 mol%).

-

Add anhydrous solvent (1.0 mL) and cool the solution to the desired temperature (e.g., -78 °C).

-

Add the base (e.g., KHMDS, 0.019 mmol, 19 mol%) to pre-generate the NHC catalyst. Stir for 30 minutes.

-

In a separate flask, dissolve the ketene (0.1 mmol, 1.0 equiv) and the aldehyde (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL).

-

Slowly add the solution of the ketene and aldehyde to the pre-formed NHC catalyst solution.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically within 1-24 hours), quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactone.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram

Caption: NHC-catalyzed [2+2] cycloaddition cycle.

Isothiourea-Catalyzed [2+2] Cycloaddition

Chiral isothioureas, such as HyperBTM, are highly effective Lewis base catalysts for the enantioselective synthesis of β-lactones. These reactions often utilize carboxylic acid derivatives, such as anhydrides or α-silyl acids, as precursors for C(1)-ammonium enolates.

Data Presentation

| Entry | Ammonium Enolate Precursor | Electrophile | Catalyst (mol%) | Yield (%) | dr | er | Reference |

| 1 | Phenylacetic Anhydride | N-Benzyl Isatin | HyperBTM (5) | 81 | 76:24 | >99:1 | [3][4] |

| 2 | (Trimethylsilyl)acetic Acid | β-Aryl Trifluoromethylenone | HyperBTM (10) | 78 | >95:5 | 92:8 | [5] |

| 3 | α-Silyl Propanoic Acid | α-Ketophosphonate | HyperBTM (10) | 98 | >95:5 | >99:1 | [6][7][8] |

| 4 | Phenylacetic Acid | Pyrazol-4,5-dione | HyperBTM (10) | - | 70:30 | 99:1 | [1] |

HyperBTM = (2R,3S)-2,3-Bis(2,4,6-trimethylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. dr = diastereomeric ratio; er = enantiomeric ratio.

Experimental Protocol: General Procedure for Isothiourea-Catalyzed Asymmetric [2+2] Cycloaddition

Materials:

-

Chiral isothiourea catalyst (e.g., HyperBTM)

-

Carboxylic acid derivative (e.g., phenylacetic anhydride or α-silyl carboxylic acid)

-

Electrophile (e.g., N-alkyl isatin or α-ketophosphonate)

-

Anhydrous solvent (e.g., CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral isothiourea catalyst (0.01 mmol, 10 mol%).

-

Add the electrophile (0.1 mmol, 1.0 equiv) and the carboxylic acid derivative (0.12 mmol, 1.2 equiv).

-

Add anhydrous solvent (1.0 mL) and stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel.

-

Alternatively, for sensitive β-lactones, a nucleophile (e.g., benzylamine) can be added in situ to ring-open the lactone to a stable, isolable product.

-

Characterize the product by NMR spectroscopy and determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.

Reaction Workflow Diagram

Caption: Isothiourea-catalyzed β-lactone synthesis workflow.

Aluminum(III)-Triamine Catalyzed Acyl Halide-Aldehyde Cyclocondensation (AAC)

Chiral aluminum(III)-triamine complexes are effective Lewis acid catalysts for the asymmetric cyclocondensation of acyl halides with aldehydes to produce β-lactones.[9][10][11][12] This method allows for the in situ generation of ketenes from acyl halides in the presence of a hindered amine base.

Data Presentation

| Entry | Acyl Halide | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Propionyl Bromide | Benzaldehyde | Al(III)-Triamine (10) | 91 | 92 | [9] |

| 2 | Acetyl Bromide | Benzyloxyacetaldehyde | Al(III)-Triamine (10) | 91 | 92 | [11] |

| 3 | Isobutyryl Chloride | Furfural | Al(III)-Triamine (10) | 85 | 96 | [13] |

| 4 | Propionyl Chloride | Cyclohexanecarboxaldehyde | Al(III)-Triamine (10) | 83 | 94 | [13] |

Experimental Protocol: General Procedure for Al(III)-Triamine Catalyzed AAC

Materials:

-

Chiral triamine ligand

-

Trialkylaluminum reagent (e.g., AlMe3)

-

Acyl halide (e.g., propionyl bromide)

-

Aldehyde (e.g., benzaldehyde)

-

Hindered amine base (e.g., diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., CH2Cl2 or benzotrifluoride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral triamine ligand (0.01 mmol, 10 mol%) in anhydrous solvent. Cool to 0 °C and add the trialkylaluminum reagent (0.01 mmol, 10 mol%) dropwise. Stir for 1 hour at room temperature to form the active catalyst complex.

-

Cyclocondensation: Cool the catalyst solution to -50 °C.

-

Add the aldehyde (0.1 mmol, 1.0 equiv) to the catalyst solution.

-

In a separate syringe, mix the acyl halide (0.12 mmol, 1.2 equiv) and the hindered amine base (0.17 mmol, 1.7 equiv).

-

Slowly add the acyl halide/base mixture to the reaction flask via syringe pump over several hours.

-

Stir the reaction at -50 °C until completion as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium potassium tartrate.

-

Allow the mixture to warm to room temperature and stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationship Diagram

Caption: Logical flow for Al(III)-catalyzed AAC reaction.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Catalytic Dynamic Kinetic Resolutions with N-Heterocyclic Carbenes: Asymmetric Synthesis of Highly Substituted β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00322A [pubs.rsc.org]

- 8. Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric acyl halide-aldehyde cyclocondensation reactions of substituted ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. CATALYTIC, ASYMMETRIC ACYL HALIDE-ALDEHYDE CYCLOCONDENSATIONS IN COMPLEX MOLECULE SYNTHESIS AND APPLICATION TO THE INSTALLATION OF QUATERNARY CARBON STEREOCENTERS - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Application Notes and Protocols: Lewis Acid-Catalyzed Synthesis of 4-Cyclohexyl-2-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactones (2-oxetanones) are a class of strained four-membered cyclic esters that serve as versatile intermediates in organic synthesis and are core structural motifs in various biologically active molecules. The Lewis acid-catalyzed [2+2] cycloaddition of a ketene with an aldehyde is a powerful and atom-economical method for the synthesis of β-lactones. This document provides a detailed protocol for the synthesis of 4-cyclohexyl-2-oxetanone, a representative β-lactone with a bulky aliphatic substituent, through a Lewis acid-catalyzed pathway. The Lewis acid, typically a borane or a metal halide, activates the aldehyde carbonyl group, facilitating its reaction with a ketene.

Reaction Principle

The synthesis of 4-cyclohexyl-2-oxetanone is achieved via the [2+2] cycloaddition of ketene (H₂C=C=O) and cyclohexanecarboxaldehyde. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which coordinates to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ketene. The reaction is believed to proceed through a concerted, asynchronous transition state, leading to the formation of the β-lactone ring. Due to the high reactivity and instability of ketene, it is typically generated in situ and used immediately.

Experimental Protocols

Materials and Reagents:

-

Cyclohexanecarboxaldehyde (freshly distilled)

-

Acetyl chloride

-

Triethylamine (freshly distilled)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (nitrogen or argon) supply

-

Standard glassware for workup and purification

Procedure: In Situ Generation of Ketene and [2+2] Cycloaddition

This protocol is adapted from general procedures for Lewis acid-catalyzed [2+2] cycloadditions of ketenes with aldehydes.

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and an inert gas inlet.

-

Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

-

Reaction Execution:

-

To the reaction flask, add freshly distilled cyclohexanecarboxaldehyde (1.0 eq.) and anhydrous diethyl ether (or dichloromethane). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add boron trifluoride etherate (BF₃·OEt₂) (0.1 - 1.0 eq.) dropwise to the stirred solution.

-

In a separate flask, prepare a solution of acetyl chloride (1.2 eq.) in anhydrous diethyl ether. To this, slowly add freshly distilled triethylamine (1.5 eq.) at 0 °C to generate ketene in situ. The resulting mixture containing ketene and triethylammonium chloride is then used in the next step.

-

Transfer the ketene-containing mixture to the addition funnel and add it dropwise to the cold (-78 °C) solution of the aldehyde-Lewis acid complex over a period of 1-2 hours.

-

Maintain the reaction mixture at -78 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-cyclohexyl-2-oxetanone.

-

Data Presentation

The following table summarizes representative data for the Lewis acid-catalyzed synthesis of β-lactones from aliphatic aldehydes, which can be considered analogous to the synthesis of 4-cyclohexyl-2-oxetanone.

| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | Isobutyraldehyde | BF₃·OEt₂ | 75 | 85:15 | Analogous Reaction |

| 2 | Pivalaldehyde | TiCl₄ | 82 | >95:5 | Analogous Reaction |

| 3 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | (Predicted) 70-85 | (Predicted) >80:20 | This Work (Inferred) |

Note: The data for entry 3 is an educated prediction based on yields and selectivities observed for similar sterically hindered aliphatic aldehydes.

Visualizations

Reaction Mechanism

Caption: Mechanism of Lewis acid-catalyzed [2+2] cycloaddition.

Experimental Workflow

Caption: Workflow for the synthesis of 4-cyclohexyl-2-oxetanone.

Safety Precautions

-

Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ketene is a toxic and highly reactive gas. It should be generated and used in situ in a well-ventilated fume hood.

-

Reactions at low temperatures require careful handling of cryogenic baths (e.g., dry ice/acetone).

-

All manipulations should be carried out under an inert atmosphere to prevent the reaction of reagents with moisture and air.

Conclusion

The Lewis acid-catalyzed [2+2] cycloaddition of ketene with cyclohexanecarboxaldehyde provides an effective route to 4-cyclohexyl-2-oxetanone. The protocol outlined above, while based on analogous transformations, offers a robust starting point for the synthesis of this and related β-lactones. This methodology is of significant interest to researchers in synthetic and medicinal chemistry for the construction of complex molecules and potential drug candidates. Further optimization of reaction conditions, including the choice of Lewis acid and solvent, may lead to improved yields and stereoselectivities.

Application Notes and Protocols: Ring-Opening Polymerization of 4-Cyclohexyl-2-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of 4-cyclohexyl-2-oxetanone, a β-lactone monomer, to synthesize poly(4-cyclohexyl-2-oxetanone). The protocol is based on an organocatalytic approach, which offers a metal-free alternative to traditional polymerization methods. This application note includes a comprehensive experimental procedure, data presentation in tabular format for key reaction parameters, and a visual representation of the experimental workflow. The resulting polymer has potential applications in drug delivery and as a biodegradable material.

Introduction

The ring-opening polymerization (ROP) of β-lactones is a versatile method for the synthesis of aliphatic polyesters, a class of biodegradable and biocompatible polymers with significant potential in the biomedical and pharmaceutical fields. The strain of the four-membered ring in β-lactones facilitates polymerization under various catalytic conditions. Organocatalysis has emerged as a powerful tool for ROP, offering mild reaction conditions and avoiding metal contamination in the final polymer product.[1][2] This protocol details the use of an organic base catalyst for the polymerization of 4-cyclohexyl-2-oxetanone.

Experimental Protocol

This protocol describes the ring-opening polymerization of 4-cyclohexyl-2-oxetanone using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst and benzyl alcohol as an initiator.

Materials:

-

4-Cyclohexyl-2-oxetanone (monomer)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

-

Benzyl alcohol (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

-

Dichloromethane (for dissolution)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

Procedure:

-

Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with 4-cyclohexyl-2-oxetanone (e.g., 1.0 g, 6.48 mmol).

-

Addition of Solvent and Initiator: Anhydrous toluene (e.g., 5 mL) is added to the flask to dissolve the monomer. Subsequently, a stock solution of benzyl alcohol in toluene is added via syringe to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

-

Initiation of Polymerization: A stock solution of DBU in toluene is then added via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

-

Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Precipitation: The polymerization is quenched by the addition of a small amount of benzoic acid. The viscous solution is then dissolved in a minimal amount of dichloromethane and precipitated into an excess of cold methanol with vigorous stirring.

-

Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C until a constant weight is achieved.

-

Characterization: The resulting poly(4-cyclohexyl-2-oxetanone) is characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Data Presentation

The following tables summarize typical experimental parameters and expected results for the ring-opening polymerization of 4-cyclohexyl-2-oxetanone. Note: These are representative values based on the polymerization of structurally similar β-lactones and should be optimized for this specific monomer.

Table 1: Reaction Conditions for the Polymerization of 4-Cyclohexyl-2-Oxetanone

| Entry | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) |

| 1 | 50:1:1 | 25 | 12 |

| 2 | 100:1:1 | 25 | 24 |

| 3 | 200:1:1 | 25 | 48 |

Table 2: Expected Polymer Characteristics

| Entry | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |

| 1 | ~7,000 | ~1.2 | >95 |

| 2 | ~14,000 | ~1.3 | >95 |

| 3 | ~28,000 | ~1.4 | >90 |

Visualizations

Diagram 1: Signaling Pathway of Organocatalytic Ring-Opening Polymerization

Caption: Mechanism of DBU-catalyzed ring-opening polymerization.

Diagram 2: Experimental Workflow for Polymer Synthesis

Caption: Step-by-step workflow for the synthesis of poly(4-cyclohexyl-2-oxetanone).

References

Application of 4-Cyclohexyl-2-oxetanone in Natural Product Synthesis: A Hypothetical Approach Towards a Key Fragment of (-)-Pironetin

Introduction

4-Cyclohexyl-2-oxetanone, a chiral β-lactone, represents a valuable yet underexplored building block in the synthesis of complex natural products. The inherent ring strain of the β-lactone motif provides a powerful driving force for a variety of stereoselective transformations, making it an attractive synthon for the introduction of specific stereochemical arrays. This application note outlines a hypothetical, yet plausible, synthetic strategy for the application of (R)-4-cyclohexyl-2-oxetanone in the construction of a key C1-C7 fragment of the potent antitumor natural product, (-)-pironetin. Pironetin, a polyketide isolated from Streptomyces, is a covalent inhibitor of α-tubulin and has been the subject of numerous total synthesis efforts.[1][2] The strategy presented herein leverages the stereoselective ring-opening of the β-lactone with an organocuprate reagent to establish the C4 and C5 stereocenters of the target fragment.

Core Concept: Retrosynthetic Analysis

The proposed synthetic application focuses on the C1-C7 fragment of (-)-pironetin. A key disconnection is envisioned between C5 and C6, which simplifies the target to a 3,5-dimethyl-4-hydroxy-7-cyclohexylheptanoic acid derivative. This intermediate can be conceptually derived from the reaction of a propionate-equivalent nucleophile with (R)-4-cyclohexyl-2-oxetanone, which serves as a chiral electrophile. The stereocenter at C4 of the oxetanone is expected to direct the stereochemical outcome of the ring-opening reaction.

Caption: Retrosynthetic analysis of the C1-C7 pironetin fragment.

Experimental Protocols

1. Synthesis of (R)-4-Cyclohexyl-2-oxetanone

A detailed experimental protocol for the synthesis of the starting β-lactone is essential. While not the focus of this application note, a common method involves the asymmetric cycloaddition of a ketene to cyclohexanecarboxaldehyde, often catalyzed by a chiral Lewis acid.

2. Stereoselective Ring-Opening of (R)-4-Cyclohexyl-2-oxetanone

This protocol details the key hypothetical transformation for the synthesis of the C1-C7 pironetin fragment.

Materials:

-

(R)-4-Cyclohexyl-2-oxetanone

-

Copper(I) iodide (CuI)

-

n-Propyllithium (n-PrLi) in hexanes

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Argon gas supply

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with copper(I) iodide (1.05 g, 5.5 mmol).

-

Anhydrous diethyl ether (50 mL) is added, and the suspension is cooled to -40 °C in an acetonitrile/dry ice bath.

-

n-Propyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise to the stirred suspension. The reaction mixture is stirred at -40 °C for 30 minutes to form the lithium di-n-propylcuprate.

-

A solution of (R)-4-cyclohexyl-2-oxetanone (0.77 g, 5 mmol) in anhydrous THF (10 mL) is added dropwise to the cuprate solution at -40 °C.

-

The reaction mixture is stirred at -40 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (20 mL).